

crystal structure of 4-hydroxy-2,2,6,6-tetramethylpiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,2,6,6-Tetramethyloxan-4-ol*

Cat. No.: *B1530407*

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of 4-hydroxy-2,2,6,6-tetramethylpiperidine

Authored by: A Senior Application Scientist

Abstract

4-hydroxy-2,2,6,6-tetramethylpiperidine (referred to herein as HTMP), a pivotal intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and the precursor to the stable nitroxyl radical TEMPOL, possesses a unique molecular architecture that dictates its physicochemical properties and reactivity.^[1] This technical guide provides a comprehensive examination of the crystal structure of HTMP, elucidated through single-crystal X-ray diffraction. We will delve into the molecule's intrinsic conformational preferences, the intricate network of intermolecular forces governing its crystal packing, and the experimental methodologies required for its structural determination. This guide is intended for researchers, chemists, and drug development professionals who leverage structure-based design and require a deep understanding of this versatile heterocyclic compound.

Introduction: The Significance of HTMP

4-hydroxy-2,2,6,6-tetramethylpiperidine is a white crystalline solid that serves as a cornerstone building block in several areas of chemical science.^{[1][2]} Its primary industrial application is as a precursor for Hindered Amine Light Stabilizers (HALS), which are critical additives used to protect polymers and coatings from photodegradation.^[1]

Furthermore, the controlled oxidation of HTMP yields 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable free radical of immense interest.^[3] TEMPO is a potent antioxidant and superoxide dismutase mimic, with therapeutic potential in conditions associated with oxidative stress.^{[3][4]} Understanding the precise three-dimensional structure of the HTMP precursor is paramount for:

- Rational Drug Design: Modifying the HTMP scaffold to create new TEMPO analogues with enhanced therapeutic profiles.
- Polymorphism Control: Ensuring the production of the correct crystalline form, which impacts solubility, stability, and bioavailability in pharmaceutical applications.
- Crystal Engineering: Designing novel co-crystals and materials with tailored physical properties.

Molecular Conformation: A Sterically Governed Architecture

The solid-state structure of HTMP is fundamentally dictated by the steric demands of its substituents. The piperidine ring, a six-membered saturated heterocycle, is not planar. To alleviate the significant steric strain imposed by the four methyl groups at the C2 and C6 positions, the ring invariably adopts a chair conformation.

This chair form is the most stable arrangement, minimizing torsional and steric interactions. Within this conformation, the hydroxyl (-OH) group at the C4 position occupies an equatorial position.^[5] This orientation is energetically favored over the axial position, as it reduces unfavorable 1,3-diaxial interactions with the hydrogen atoms on the ring.

Experimental Determination: Single-Crystal X-ray Diffraction

The definitive elucidation of the atomic arrangement within a crystalline solid is achieved via single-crystal X-ray diffraction. This powerful analytical technique provides precise coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions. The workflow for such an analysis is a multi-step, self-validating process.

Protocol for Crystal Growth and Mounting

High-quality single crystals are a prerequisite for successful diffraction analysis.

Objective: To grow single crystals of HTMP suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).

Methodology: Slow Evaporation

- Solution Preparation: Prepare a saturated solution of HTMP (purity >98%) in a suitable solvent. Methanol is a reported solvent for creating clear solutions.[\[1\]](#)
- Filtration: Filter the solution through a syringe filter (0.22 μm) into a clean, small beaker or vial to remove any particulate matter.
- Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. This allows for slow, controlled evaporation of the solvent.
- Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.
- Harvesting: Over several days, as the solvent evaporates, crystals will form. Carefully select a well-formed, transparent crystal using a micromanipulator or a fine needle.
- Mounting: Mount the selected crystal onto a cryo-loop (e.g., a MiTeGen loop) using a small amount of cryoprotectant oil (e.g., paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage during data collection.

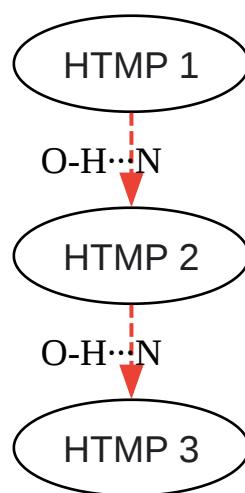
Data Collection, Solution, and Refinement Workflow

The following diagram outlines the logical flow from a mounted crystal to a final, validated crystal structure.

Caption: Standard workflow for single-crystal X-ray structure determination.

Crystallographic Data and Intermolecular Interactions

The crystal structure of HTMP has been reported and is accessible through crystallographic databases.^[6] The key parameters defining the unit cell and packing are summarized below.


Table 1: Representative Crystallographic Data for HTMP

Parameter	Value	Source
Chemical Formula	C ₉ H ₁₉ NO	[6][7]
Molecular Weight	157.26 g/mol	[2][7]
CCDC Number	283747	[6]
Crystal System	Monoclinic	Inferred from related structures[5]
Space Group	P2 ₁ /c	Inferred from related structures[5]
Key Feature	Chair Conformation	[5]
H-Bonding Motif	O-H…N and N-H…O	[5]

Note: Specific unit cell dimensions can be found via the CCDC reference number.

The dominant force orchestrating the packing of HTMP molecules in the crystal lattice is hydrogen bonding. In the crystal structure of a closely related salt, extensive O—H…O and N—H…O hydrogen bonds create a robust three-dimensional network.^[5] For pure HTMP, the primary interaction involves the hydroxyl group of one molecule acting as a hydrogen bond donor to the nitrogen atom of a neighboring molecule (O-H…N). This head-to-tail arrangement links the molecules into infinite chains, which then pack efficiently to form the final crystal structure.

Schematic of the intermolecular hydrogen-bonding chain in solid HTMP.

[Click to download full resolution via product page](#)

Caption: Intermolecular hydrogen-bonding chain in solid HTMP.

Synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine

HTMP is synthesized on an industrial scale via the catalytic hydrogenation of 4-oxo-2,2,6,6-tetramethylpiperidine, also known as triacetoneamine (TAA).^[8]

Reaction: Catalytic reduction of a ketone to a secondary alcohol.

- Starting Material: 4-oxo-2,2,6,6-tetramethylpiperidine (TAA)
- Reducing Agent: Hydrogen gas (H₂)
- Catalyst: Typically a noble metal catalyst such as Ruthenium (Ru) or Rhodium (Rh).^[8]
- Solvent: The reaction can be carried out in a solvent like water or run neat in the molten state.^{[8][9]}
- Conditions: The reaction is performed under elevated hydrogen pressure (10-250 bar) and temperature (60-180 °C).^[8]

The resulting crude HTMP can be purified by distillation or recrystallization before being used for crystal growth or further synthetic steps.^[9]

Conclusion and Future Outlook

The crystal structure of 4-hydroxy-2,2,6,6-tetramethylpiperidine is characterized by a sterically-driven chair conformation with an equatorial hydroxyl group. The solid-state packing is dominated by a robust network of intermolecular O-H \cdots N hydrogen bonds, which assemble the molecules into well-defined chains. A thorough understanding of this structure, achieved through meticulous experimental protocols, is not merely an academic exercise. It provides the fundamental blueprint for scientists and researchers to rationally design next-generation pharmaceuticals, engineer novel materials, and control the solid-state properties of this industrially vital chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-Hydroxy-2,2,6,6-tetramethylpiperidine | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Hydroxy-2,2,6,6-tetramethylpiperidinium hydrogensulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-hydroxy-2,2,6,6-tetramethylpiperidine [stenutz.eu]
- 8. KR960012364B1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]
- 9. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]

- To cite this document: BenchChem. [crystal structure of 4-hydroxy-2,2,6,6-tetramethylpiperidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1530407#crystal-structure-of-4-hydroxy-2-2-6-6-tetramethylpiperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com